molecular formula C10H8F2N2O B1526528 2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide CAS No. 566926-23-6

2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide

Cat. No.: B1526528
CAS No.: 566926-23-6
M. Wt: 210.18 g/mol
InChI Key: FBGRNLMUCCWSNW-UHFFFAOYSA-N
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Description

2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide is an organic compound with the molecular formula C10H8F2N2O It is a derivative of acetamide, featuring a cyano group and a difluorophenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide typically involves the reaction of 3,4-difluorobenzylamine with cyanoacetic acid or its derivatives. One common method is as follows:

    Starting Materials: 3,4-difluorobenzylamine and cyanoacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine.

    Procedure: The 3,4-difluorobenzylamine is added to a solution of cyanoacetic acid in DMF, followed by the addition of triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Isolation: The product is isolated by filtration, washed with a suitable solvent, and dried under vacuum.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves:

    Continuous Flow Reactor: Reactants are continuously fed into the reactor, where they react under controlled conditions.

    Optimization: Parameters such as temperature, pressure, and flow rates are optimized to maximize yield and purity.

    Purification: The product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Condensation Reactions: Catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation Reactions: Imines or other condensation products.

    Hydrolysis: 3,4-difluorobenzylamine and cyanoacetic acid.

Scientific Research Applications

2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is investigated for its biological activity, including potential antimicrobial and anticancer properties.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyano group and difluorophenyl moiety can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide: Similar structure but with different fluorine substitution pattern.

    2-cyano-N-[(3,5-difluorophenyl)methyl]acetamide: Another isomer with fluorine atoms at different positions on the phenyl ring.

    2-cyano-N-[(3,4-dichlorophenyl)methyl]acetamide: Similar compound with chlorine atoms instead of fluorine.

Uniqueness

2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O/c11-8-2-1-7(5-9(8)12)6-14-10(15)3-4-13/h1-2,5H,3,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGRNLMUCCWSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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